molecular formula C15H21NO2 B8681837 2-(Indan-2-ylamino)acetic acid tert-butyl ester

2-(Indan-2-ylamino)acetic acid tert-butyl ester

Cat. No. B8681837
M. Wt: 247.33 g/mol
InChI Key: OWXXHQYNJUCJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Indan-2-ylamino)acetic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Indan-2-ylamino)acetic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Indan-2-ylamino)acetic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Indan-2-ylamino)acetic acid tert-butyl ester

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl 2-(2,3-dihydro-1H-inden-2-ylamino)acetate

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)10-16-13-8-11-6-4-5-7-12(11)9-13/h4-7,13,16H,8-10H2,1-3H3

InChI Key

OWXXHQYNJUCJFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1CC2=CC=CC=C2C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Indanone (40 g) is dissolved in 300 ml of methanol, 78 g of glycine tert-butyl ester phosphite and 150 g of water are added, and then 23 g of sodium cyanoborohydride is added over 15 minutes with ice cooling and stirring. The resulting mixture is further stirred at room temperature for 4 hours. To the reaction mixture, 400 ml of 20% phosphoric acid is added portionwise over an hour, 200 ml of water is then added, the mixture is stirred for 30 minutes and then extracted with 800 ml of ethyl ether, and the aqueous layer is adjusted to pH 10 with 20% sodium hydroxide and extracted with 4 portions (500 ml in total) of chloroform. The extract is dried over anhydrous sodium sulfate and then distilled under reduced pressure. 50 ml of ethanol and then 150 ml of water are added to the oil obtained, and the mixture is cooled. The crystalline precipitate is collected by filtration and recrystallized twice from aqueous ethanol to give 47 g of (indan-2-yl)glycine tert-butyl ester as colorless prisms melting at 54°-55° C.
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40 g
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300 mL
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glycine tert-butyl ester phosphite
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78 g
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150 g
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23 g
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reactant
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400 mL
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reactant
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Quantity
200 mL
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a suspension of 2-aminoindane hydrochloride (5.0g, 29.5 mmol) and powdered K2CO3 (8.3 g, 60.0 mmol) in absolute EtOH (30 mL) was added tert-butyl bromoacetate (4.4 mL, 29.5 mmol). After stirring for 10 min at rt the reaction was heated to 45° C. and stirred for 2 hr. The reaction was cooled to rt, diluted with EtOAc, filtered and concentrated. Chromatography of the residue on silica gel (elution with 20% EtOAc:hexane) provided 4.7g of compound 721 as a white crystalline solid. ##STR100##
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5 g
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reactant
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8.3 g
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reactant
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30 mL
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4.4 mL
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